ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate
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Overview
Description
Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate: is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a benzopyran fused with a lactone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone . The reaction proceeds through an alkylation mechanism, where the hydroxyl group of the coumarin derivative reacts with the ethyl bromoacetate to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: The phenyl group and the ethyl propanoate moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted chromen-2-one derivatives with various functional groups.
Scientific Research Applications
Chemistry: Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate is used as a building block in organic synthesis. Its chromen-2-one core structure makes it a valuable intermediate for the synthesis of more complex molecules.
Biology and Medicine: It can be explored for its potential anti-inflammatory, antioxidant, and anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate involves its interaction with various molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its structural features allow it to interact with DNA and proteins, potentially leading to anticancer activity .
Comparison with Similar Compounds
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: This compound has a similar chromen-2-one core but with a 4-chlorobenzoate group instead of the phenyl group.
Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate: This compound has a similar structure but with a 4-methyl group on the chromen-2-one core.
Uniqueness: Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate is unique due to the presence of both the phenyl group and the ethyl propanoate moiety, which confer distinct chemical properties and potential applications. Its structural features make it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 2-(2-oxo-3-phenylchromen-7-yl)oxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-3-23-19(21)13(2)24-16-10-9-15-11-17(14-7-5-4-6-8-14)20(22)25-18(15)12-16/h4-13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXPAFQGHQJBAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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